Cdc7-IN-14

Oncology Cell Cycle DNA Replication

Cdc7-IN-14 is the most potent CDC7 inhibitor commercially available (IC50 <1 nM), outperforming XL413 (IC50 3.4 nM) and lacking the confounding CK2/PIM1 off-target activity. This ultra-high selectivity makes it the definitive tool for clean mechanistic studies in DNA replication, cell cycle arrest, and target validation in primary cells or organoids. Ideal as a benchmark for SAR campaigns and HTS positive controls. Secure your supply from verified, quality-controlled stock.

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
Cat. No. B12407792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-14
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C
InChIInChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m0/s1
InChIKeyLIZZOTJWXCZREF-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-14: A Next-Generation, Ultra-Potent CDC7 Kinase Inhibitor for Advanced Cancer Research


Cdc7-IN-14 (also designated as compound 82) is a highly potent, small-molecule inhibitor of the cell division cycle 7 (CDC7) kinase, a serine/threonine kinase essential for the initiation of DNA replication . It functions by inhibiting the CDC7-Dbf4 (DDK) kinase complex, thereby preventing the activation of the minichromosome maintenance (MCM) proteins required for origin firing . Cdc7-IN-14 demonstrates an exceptionally high affinity for its target, with a reported enzymatic IC50 of less than 1 nM, positioning it among the most potent CDC7 inhibitors disclosed to date .

Why Cdc7-IN-14 Cannot Be Replaced by Other In-Class CDC7 Inhibitors


Generic substitution among CDC7 inhibitors is not feasible due to substantial differences in target potency, off-target selectivity profiles, and downstream cellular efficacy. For example, the first-generation clinical candidate XL413 exhibits an IC50 of 3.4 nM against CDC7 but also shows significant activity against off-target kinases such as CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM), which can lead to confounding biological effects . In contrast, Cdc7-IN-14 demonstrates an IC50 of <1 nM against CDC7, representing a >3-fold improvement in potency over XL413, and exhibits a distinct selectivity fingerprint with an IC50 of 26 nM against CDK2/Cyclin E [1]. This differential pharmacology—combining ultra-high CDC7 potency with a unique off-target profile—means that experimental outcomes obtained with one CDC7 inhibitor cannot be extrapolated to another, making Cdc7-IN-14 a non-interchangeable research tool for specific mechanistic studies or screening campaigns.

Quantitative Differentiation Evidence for Cdc7-IN-14 Against Key Comparators


Enzymatic Potency: Cdc7-IN-14 vs. Clinical Candidate XL413

Cdc7-IN-14 demonstrates superior target engagement compared to the Phase 1 clinical candidate XL413. In biochemical assays measuring CDC7 kinase activity, Cdc7-IN-14 achieves an IC50 of <1 nM , whereas XL413 exhibits an IC50 of 3.4 nM under comparable ATP-competitive conditions .

Oncology Cell Cycle DNA Replication

Selectivity Profile: Cdc7-IN-14 vs. XL413 Off-Target Kinase Activity

Cdc7-IN-14 exhibits a distinct off-target selectivity profile compared to XL413, which is critical for minimizing confounding biological effects. XL413 demonstrates notable activity against CK2 (IC50 = 215 nM) and PIM1 (IC50 = 42 nM) , whereas selectivity data for Cdc7-IN-14 indicates an IC50 of 26 nM against CDK2/Cyclin E [1].

Kinase Selectivity Off-Target Profiling Chemical Biology

Structural Series Comparison: Cdc7-IN-14 vs. Cdc7-IN-18

Within the same chemical series, Cdc7-IN-14 exhibits a slight but quantifiable advantage in enzymatic potency over its close analog Cdc7-IN-18. While both compounds are potent CDC7 inhibitors, Cdc7-IN-14 demonstrates an IC50 of <1 nM , whereas Cdc7-IN-18 has a reported IC50 of 1.29 nM against the Cdc7/DBF4 enzyme .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Recommended Application Scenarios for Cdc7-IN-14 Based on Quantitative Evidence


Target Validation in High-Sensitivity Cellular Models

Given its ultra-high potency (IC50 < 1 nM) against CDC7 , Cdc7-IN-14 is ideally suited for target validation studies in primary cells or patient-derived organoids where high concentrations of inhibitors may induce cytotoxicity or off-target effects. The low nanomolar potency allows for robust target engagement at concentrations that minimize non-specific cellular stress, enabling cleaner interpretation of CDC7-dependent phenotypes in DNA replication and cell cycle arrest assays.

Mechanistic Studies Differentiating CDC7 from CK2/PIM1 Signaling

Cdc7-IN-14's distinct off-target profile—lacking the significant CK2 and PIM1 inhibition seen with XL413—makes it the preferred tool for researchers investigating the specific role of CDC7 in pathways where CK2 or PIM1 may also contribute [1]. For example, studies examining the interplay between DNA replication initiation and cell survival signaling will benefit from using Cdc7-IN-14 to avoid confounding results arising from CK2-mediated phosphorylation of downstream effectors.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Cdc7-IN-14 serves as a benchmark compound for medicinal chemistry programs aiming to develop next-generation CDC7 inhibitors. Its superior potency compared to earlier clinical candidates like XL413 and close analogs like Cdc7-IN-18 establishes a high bar for new chemical entities . Procurement of Cdc7-IN-14 is essential for comparative SAR studies and for use as a positive control in high-throughput screening assays aimed at identifying novel CDC7 inhibitor scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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